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molecular formula C11H14N2O2 B3835959 N-phenylmorpholine-4-carboxamide CAS No. 4559-92-6

N-phenylmorpholine-4-carboxamide

Cat. No. B3835959
M. Wt: 206.24 g/mol
InChI Key: MNKRJSJKVHUXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435567

Procedure details

A solution of 0.9 g morpholine with 5 ml aceton was added dropwise during 5 minutes to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide with 20 ml acetone, under stirring. The reaction mixture was stirred for a further 30 minutes at ambient temperature, then diluted with 150 ml water. Acetone was distilled off, the mixture was cooled, and 0.35 g phenylcarbamoyl-morpholine was isolated by filtration. The white crystalline material melted at 160°-162° C.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.CC(C)=O.[SH2]=N.[C:13]1([NH:19][C:20](C2C=CC=CC=2C(O)=O)=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O>[C:13]1([NH:19][C:20]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
[SH2]=N.C1(=CC=CC=C1)NC(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 30 minutes at ambient temperature
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
Acetone was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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